2,3-Norbornanedicarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169197. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

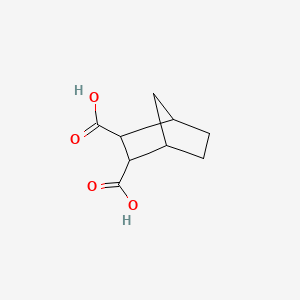

Structure

2D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOCRBADNIWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938141 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronadic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1724-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC238000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 2,3-norbornanedicarboxylic acid, a molecule of significant interest in synthetic chemistry and materials science. Its rigid bicyclic structure and the stereochemical diversity of its carboxylic acid groups offer a unique scaffold for the design of novel polymers, ligands for catalysis, and building blocks in pharmaceutical development. Understanding the distinct physical properties of its isomers is paramount for its effective application.

Stereoisomerism: A Foundation of Diverse Properties

This compound, also known as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, exists as several stereoisomers due to the fixed, bridged-ring structure of the norbornane backbone. The relative orientation of the two carboxylic acid groups gives rise to endo, exo, and trans configurations. The cis isomers, where both carboxylic acid groups are on the same face of the bicyclic system, are further divided into endo,cis- and exo,cis- forms. These stereochemical variations profoundly influence the molecule's physical and chemical characteristics.

Caption: Stereoisomers of this compound.

Key Physical Properties: A Comparative Analysis

The physical properties of this compound are intrinsically linked to its isomeric form. Intermolecular forces, crystal packing, and intramolecular interactions all vary with the spatial arrangement of the carboxylic acid groups.

| Property | endo,cis-Isomer | exo,cis-Isomer | trans-Isomer |

| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O₄ | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol [1] | 184.19 g/mol [2] | 184.19 g/mol |

| Melting Point (°C) | ~150 (in acetic acid)[3] | Data not available | Data not available |

| Solubility | Soluble in methanol[3] | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

Note: Much of the readily available data pertains to the unsaturated analog, 5-norbornene-2,3-dicarboxylic acid, or its anhydride. Data for the saturated diacids is less consistently reported.

Melting Point and Thermal Analysis

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice. For the isomers of this compound, differences in melting points can be attributed to variations in hydrogen bonding networks and van der Waals interactions, which are dictated by the stereochemistry of the carboxylic acid groups.

A melting point of approximately 150 °C has been reported for a this compound, though the specific isomer is not always clearly stated and the solvent of crystallization (acetic acid) can influence this value.[3] For comparison, the related unsaturated compound, cis-5-norbornene-endo-2,3-dicarboxylic acid, has a reported melting point of 175 °C (with decomposition).[4] The anhydride of the cis-5-norbornene-endo-isomer melts at 165-167 °C, while the exo-anhydride melts at a lower temperature of 140-145 °C.[5] This suggests that the endo configuration in the unsaturated system allows for more favorable crystal packing.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise method for determining the melting temperature and enthalpy of fusion of a compound.

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

-

Small Sample Size (1-5 mg): Ensures uniform heat transfer throughout the sample, leading to a sharp, well-defined melting peak.

-

Controlled Heating Rate (10 °C/min): A standard rate that provides a good balance between resolution and experimental time. Too fast a rate can lead to thermal lag and broadening of the peak, while a very slow rate may not be time-efficient.

-

Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely melting.

Solubility Profile

The solubility of this compound isomers is governed by the polarity imparted by the two carboxylic acid groups and the nonpolar hydrocarbon backbone. The ability of the carboxylic acid groups to form hydrogen bonds with solvent molecules is a key determinant of solubility in polar solvents.

While quantitative data is scarce, it is reported to be soluble in methanol.[3] Generally, dicarboxylic acids are expected to be soluble in polar protic solvents like water and alcohols, and in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Their solubility in nonpolar solvents such as hexane is expected to be low. The cis isomers, with both polar groups on one side of the molecule, may exhibit different solubility profiles compared to the more symmetric trans isomer.

Experimental Protocol: Isothermal Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Sample Preparation: Add an excess amount of the this compound isomer to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for any undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the dissolved acid in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration.

-

Calculation: From the measured concentration and the dilution factor, calculate the original concentration of the saturated solution, which represents the solubility.

Acidity (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of weak acids.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are fundamental to understanding the physical properties of the different isomers.

Crystal structure data is available for both the endo,cis- and exo,cis- isomers of this compound.[2][7] For the endo,cis- isomer, the crystallographic data reveals a monoclinic crystal system with the space group P 1 21/c 1.[7] The exo,cis- isomer also crystallizes in a monoclinic system.[2] The detailed analysis of these crystal structures can elucidate the specific hydrogen bonding patterns that contribute to their melting points and solubility characteristics.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the desired isomer of suitable size and quality. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and thermal parameters are refined to best fit the experimental data.

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the stereochemistry of the norbornane system. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their spatial orientation (endo vs. exo). For the related unsaturated anhydrides, it has been noted that the signals for the protons at the 2 and 3 positions of the exo isomer are shifted downfield by about 0.5 ppm compared to the endo isomer.[8] In the ¹³C NMR, the chemical shift of the methylene bridge carbon (C7) is a key indicator of stereochemistry.[8]

-

Infrared (IR) Spectroscopy: The IR spectra of all isomers will be dominated by characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption will appear around 1700 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.

References

- 1. This compound, endo,endo- | C9H12O4 | CID 11889207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norbornane-exo-cis-2,3-dicarboxylic acid | C9H12O4 | CID 6553279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1724-08-9 [amp.chemicalbook.com]

- 4. cis-5-Norbornene-endo-2,3-dicarboxylic acid , 98% , 3853-88-1 - CookeChem [cookechem.com]

- 5. cis-5-ノルボルネン-exo-2,3-ジカルボン酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid: Synthesis, Stereochemistry, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,3-Norbornanedicarboxylic Acid, also known by its IUPAC name, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, stereochemical nuances, and strategic applications of this versatile scaffold. The unique, conformationally restricted bicyclic framework of this compound offers a compelling platform for the design of novel therapeutics.

Core Compound Identification

| Identifier | Value |

| CAS Number | 1724-08-9 |

| IUPAC Name | bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

| Molecular Formula | C₉H₁₂O₄[1] |

| Molecular Weight | 184.19 g/mol [1] |

| Appearance | White to off-white powder or crystalline solid[2] |

Strategic Synthesis: From Diels-Alder Adduct to Diacid

The primary route to this compound involves a two-step process commencing with the celebrated Diels-Alder reaction to form the anhydride, followed by hydrolysis. This approach allows for stereochemical control, which is paramount for its applications in drug design.

The Diels-Alder Reaction: A Gateway to the Norbornane Scaffold

The synthesis of the precursor, cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, is a classic example of a [4+2] cycloaddition between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[3] The stereoselectivity of this reaction is a critical consideration. The endo isomer is the kinetic product, favored by secondary orbital interactions, while the exo isomer is the thermodynamically more stable product.[3] For many pharmaceutical applications, the exo isomer is the desired starting material.[4]

Experimental Protocol: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

This protocol outlines the kinetically controlled synthesis of the endo isomer.

Materials:

-

Maleic anhydride (6 g)

-

Ethyl acetate (20 mL)

-

Ligroin (60-90 °C boiling range, 20 mL)

-

Freshly cracked cyclopentadiene (6 mL), stored on ice

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 6 g of maleic anhydride in 20 mL of ethyl acetate. Gentle heating may be required.

-

Add 20 mL of ligroin to the solution and cool thoroughly in an ice-water bath.

-

To the cold solution, add 6 mL of freshly prepared cyclopentadiene.

-

Swirl the flask in the ice bath. An exothermic reaction will occur, and a white solid of the endo-anhydride will precipitate.

-

Heat the mixture gently on a hot plate until all the solid dissolves.

-

Allow the solution to cool slowly to room temperature to facilitate crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

Isomerization to the exo Form

To obtain the thermodynamically favored exo isomer, the endo anhydride can be isomerized. This is typically achieved by heating the endo isomer in a suitable solvent. For example, heating cis-5-norbornene-endo-2,3-dicarboxylic anhydride in toluene under microwave irradiation can yield the exo isomer.[5]

Hydrolysis to the Dicarboxylic Acid

The final step is the hydrolysis of the anhydride to the corresponding dicarboxylic acid.

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (4 g)

-

Distilled water (50 mL)

Procedure:

-

In a 125 mL Erlenmeyer flask, combine 4 g of the anhydride with 50 mL of distilled water.

-

Heat the mixture to boiling. The anhydride will initially melt and then dissolve as it hydrolyzes.

-

Continue heating until a clear solution is obtained.

-

Allow the solution to cool to room temperature, which will induce crystallization of the diacid.

-

Collect the crystalline product by vacuum filtration.

Stereoisomers of this compound

The stereochemistry of the carboxylic acid groups relative to the bicyclic ring system is crucial for its biological activity. The two primary diastereomers are the endo,cis and exo,cis forms.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties and expected spectroscopic features is provided below.

| Property | Value | Reference |

| Melting Point | ~150 °C | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is complex due to the bicyclic nature of the molecule. Key signals include those for the protons adjacent to the carboxylic acid groups and the bridgehead protons. The chemical shifts of the protons at the 2 and 3 positions are sensitive to the endo or exo configuration.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the carbons of the bicyclic framework, and the bridgehead carbons.

-

IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching.

Applications in Drug Development

The rigid norbornane scaffold is a valuable tool in medicinal chemistry for several reasons. It reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The dicarboxylic acid functional groups also provide handles for further chemical modification and can participate in hydrogen bonding interactions with protein targets.

Enzyme Inhibitors and Receptor Ligands

Derivatives of this compound have been explored as conformationally restricted mimics of amino acids and other endogenous ligands.[2] This structural constraint can be advantageous in the design of potent and selective enzyme inhibitors or receptor modulators.

Scaffold for Novel Therapeutics

The norbornene framework has been incorporated into a variety of potential therapeutic agents. For instance, derivatives have shown promise in areas such as:

-

Antipsychotics: The exo-isomer of the corresponding diimide is a key intermediate in the synthesis of lurasidone and tandospirone.[4]

-

Anticancer Agents: The norbornene scaffold has been investigated as a component of novel anticancer drugs.[7] For example, hybrids of oleanolic acid with norbornene-2,3-dicarboximide-N-carboxylic acids have demonstrated cytotoxic activity against various cancer cell lines.[8]

-

Hypoglycemic Agents: Some derivatives have shown potential hypoglycemic effects in animal studies, suggesting a role in insulin regulation.[2]

Conclusion

This compound is a foundational molecule in medicinal chemistry, offering a rigid and versatile scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, stereochemistry, and chemical properties is essential for leveraging its full potential in drug discovery and development. The ability to selectively synthesize its endo and exo isomers provides a powerful tool for probing the structure-activity relationships of drug candidates.

References

- 1. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 27862-85-7 [smolecule.com]

- 3. www2.latech.edu [www2.latech.edu]

- 4. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of 2,3-Norbornanedicarboxylic Acid

An In-Depth Technical Guide to the Molecular Structure of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of this compound, a bicyclic compound of significant interest in medicinal chemistry, polymer science, and materials research. The guide delves into the nuanced stereochemistry of its isomers, their synthesis, and detailed spectroscopic and crystallographic characterization. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource for professionals leveraging this versatile molecular scaffold.

Introduction: The Norbornane Framework and its Significance

The bicyclo[2.2.1]heptane, or norbornane, skeleton is a rigid and sterically defined bridged cyclic hydrocarbon. This inherent rigidity makes it an invaluable scaffold in the design of molecules where precise spatial orientation of functional groups is paramount. This compound, with its two carboxylic acid moieties, presents a fascinating case study in stereoisomerism and conformational analysis. The spatial relationship between the carboxyl groups is dictated by their attachment to the norbornane frame, leading to distinct isomers with unique chemical and physical properties. These properties, in turn, govern their application as building blocks for complex organic synthesis, monomers for specialty polymers, and as ligands in coordination chemistry.[1] Understanding the molecular architecture of these isomers is therefore crucial for their effective application.

Stereoisomerism: A Tale of Three Isomers

The substitution pattern at the C2 and C3 positions of the norbornane ring gives rise to three primary stereoisomers of this compound: endo,cis-, exo,cis-, and trans-.

-

Endo,cis- Isomer: Both carboxylic acid groups are on the same face of the bicyclic system and are oriented towards the C7 bridge. This arrangement is typically the kinetic product of the Diels-Alder synthesis of the unsaturated precursor.

-

Exo,cis- Isomer: Both carboxylic acid groups are on the same face but are directed away from the C7 bridge. This isomer is the thermodynamically more stable of the two cis forms.[2]

-

Trans- Isomer: The two carboxylic acid groups are on opposite faces of the norbornane ring.

The distinct spatial arrangement of the carboxyl groups in these isomers profoundly influences their intramolecular interactions, crystal packing, and reactivity.

Caption: The three primary stereoisomers of this compound.

Synthesis and Purification of Isomers

The synthesis of the saturated 2,3-norbornanedicarboxylic acids originates from the Diels-Alder reaction of cyclopentadiene with either maleic anhydride (to produce the cis isomers) or fumaric acid (to produce the trans isomer), followed by hydrogenation.

Synthesis of Precursors

The Diels-Alder reaction kinetically favors the formation of the endo adduct due to secondary orbital interactions.[3] The exo isomer can be obtained through thermal isomerization of the endo product.[2]

Caption: General synthetic pathways to the stereoisomers of this compound.

Experimental Protocols

Protocol 1: Synthesis of trans-5-Norbornene-2,3-dicarboxylic Acid [1]

-

Preparation of Cyclopentadiene: Dicyclopentadiene is placed in a round-bottom flask with a fractional distillation setup. The flask is heated to 170-200 °C. The monomeric cyclopentadiene distills at approximately 41-42 °C and is collected in a receiver cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately.

-

Diels-Alder Reaction: In a three-neck flask equipped with a reflux condenser, addition funnel, and thermometer, 11.6 g (100 mmol) of fumaric acid is suspended in 100 mL of water. While stirring, 7.27 g (110 mmol) of freshly prepared cyclopentadiene is added dropwise.

-

The mixture is heated to an internal temperature of about 70 °C. The reaction is continued for an additional hour at reflux after the upper organic phase has disappeared.

-

The reaction mixture is then cooled to 0 °C in an ice bath to precipitate the product.

-

Work-up: The solid product is collected by vacuum filtration, washed with a small amount of ice-cold water, and dried under vacuum. The product can be further purified by recrystallization from water.

Protocol 2: Synthesis of endo,cis-5-Norbornene-2,3-dicarboxylic Anhydride [4]

-

In a flask, 260 g (2.65 mol) of maleic anhydride is dissolved in 500 mL of ethyl acetate and 200 mL of hexane.

-

The solution is cooled in an ice bath, and 175 g (2.65 mol) of freshly prepared cyclopentadiene is added portion-wise while maintaining the low temperature.

-

After the addition is complete, the ice bath is removed, and the reaction is heated to 60 °C for 1 hour.

-

The reaction mixture is then cooled to -20 °C and allowed to stand for 8 hours to facilitate recrystallization.

-

Work-up: The resulting white solid is collected by filtration and dried to yield the endo,cis-anhydride.

Protocol 3: Isomerization to exo,cis-5-Norbornene-2,3-dicarboxylic Anhydride [2][4]

-

endo,cis-5-Norbornene-2,3-dicarboxylic anhydride (200 g) is dissolved in 600 mL of toluene in a suitable reactor.

-

The mixture is heated to a high temperature (e.g., 200-220 °C) for a period of time (e.g., 8 minutes under microwave irradiation or 4 hours conventional heating).[2][4]

-

The reaction is then cooled to promote crystallization of the exo isomer.

-

Work-up: The crystals are collected by filtration and can be purified by recrystallization from a suitable solvent like benzene or by continuing to stir in the reaction solvent at a lower temperature (e.g., 110 °C) to improve crystallization before final cooling and filtration.[2][4]

Protocol 4: Hydrogenation to this compound

-

The unsaturated precursor (either the diacid or the anhydride) is dissolved in a suitable solvent such as tetrahydrofuran or ethanol.

-

A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the saturated this compound (or its anhydride).

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the endo and exo isomers. The rigid norbornane framework leads to distinct chemical shifts and coupling constants for the protons and carbons in each stereoisomer.

A key diagnostic feature in the ¹H NMR spectrum is the chemical shift of the protons at C2 and C3. In the exo isomer, these protons are typically shifted downfield compared to the endo isomer.[2] In the ¹³C NMR spectrum, the most significant difference is observed for the methylene bridge carbon (C7). The C7 signal for the exo isomer appears at a significantly lower field (is more deshielded) compared to the endo isomer.[2]

Table 1: Representative NMR Data for 5-Norbornene-2,3-dicarboxylic Acid Derivatives

| Compound | Isomer | Nucleus | Chemical Shift (δ, ppm) and Key Differences | Reference |

| 5-Norbornene-2,3-dicarboxylic Anhydride | endo | ¹H | H2/H3: ~3.4 ppm | [5] |

| ¹³C | C7: ~40.4 ppm | [2] | ||

| exo | ¹H | H2/H3: ~2.9 ppm (upfield shift relative to endo) | [2] | |

| ¹³C | C7: ~50.8 ppm (downfield shift relative to endo) | [2] | ||

| trans-5-Norbornene-2,3-dicarboxylic Acid | trans | ¹H | H2/H3: 2.62 and 3.35 ppm | [6] |

| ¹³C | Data not explicitly found in searches |

Note: The hydrogenation of the C5-C6 double bond to yield the saturated 2,3-norbornanedicarboxylic acids will result in the disappearance of the olefinic proton and carbon signals in the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the carboxylic acid functional groups. Key vibrational bands include:

-

A very broad O-H stretch from approximately 2400 to 3400 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid dimer at around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region.

For the anhydride precursors, two characteristic C=O stretching bands are observed, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and stereochemistry. The crystal structure of norbornane-endo-cis-2,3-dicarboxylic acid has been determined, revealing two independent molecules in the asymmetric unit.[1][7] The analysis showed an unusually strong twist around the C2-C3 bond. The molecules form a network of hydrogen bonds, which dictates the crystal packing.[8]

Table 2: Crystallographic Data for norbornane-endo-cis-2,3-dicarboxylic acid [7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.737 |

| b (Å) | 9.310 |

| c (Å) | 9.003 |

| β (°) | 92.590 |

Physicochemical Properties and Acidity

The stereochemistry of the isomers influences their physical properties such as melting point and solubility. The intramolecular interactions, particularly the potential for hydrogen bonding between the two carboxyl groups, play a significant role.

Table 3: Physical Properties of this compound Isomers and Precursors

| Compound | Isomer | Melting Point (°C) | Reference |

| 5-Norbornene-2,3-dicarboxylic Anhydride | endo,cis | 165-167 | [9] |

| 5-Norbornene-2,3-dicarboxylic Anhydride | exo,cis | 140-145 | |

| This compound (isomer mix) | - | 150 | [10] |

| cis-5-Norbornene-endo-2,3-dicarboxylic acid | endo,cis | 175 (dec.) | [11] |

Structure-Property Relationships and Applications

The defined stereochemistry of this compound isomers is key to their utility in various fields.

Polymer Chemistry

The anhydride and acid forms of these compounds are used as monomers in the synthesis of specialty polymers. The stereochemistry of the monomer has a significant impact on polymerization behavior and the properties of the resulting polymer. For instance, in addition polymerization of norbornene derivatives, the exo isomer often exhibits higher reactivity than the endo isomer. This is attributed to the reduced steric hindrance at the double bond for the incoming catalyst.

Coordination Chemistry

The two carboxylic acid groups can act as a bidentate ligand to coordinate with metal ions. The stereochemistry dictates the "bite angle" and the spatial orientation of the coordinated metal center relative to the norbornane backbone.

-

The cis isomers can act as chelating ligands, forming stable seven-membered rings with a metal center. The endo vs. exo configuration will influence the overall shape and steric environment of the resulting metal complex.

-

The trans isomer is unable to chelate to a single metal center and is more likely to act as a bridging ligand, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Caption: Schematic of coordination modes for cis (chelating) and trans (bridging) isomers. (Note: Actual images would be needed for this diagram to render correctly).

This ability to direct the formation of specific coordination geometries makes these molecules valuable components in the design of catalysts and functional materials.[1]

Medicinal Chemistry

The rigid norbornane scaffold allows for the presentation of pharmacophoric elements in a well-defined spatial arrangement. Derivatives of this compound have been explored as conformationally restricted mimics of amino acids and as scaffolds for designing enzyme inhibitors.[1]

Conclusion

The molecular structure of this compound is a rich landscape of stereochemical diversity. The endo,cis-, exo,cis-, and trans- isomers, accessible through stereocontrolled synthesis, each possess a unique three-dimensional architecture. This structural definition, characterized by techniques such as NMR and X-ray crystallography, directly translates to distinct physicochemical properties and reactivities. For researchers in drug development, polymer science, and materials chemistry, a thorough understanding of these structure-property relationships is essential for the rational design and application of novel molecules based on this versatile bicyclic scaffold.

References

- 1. Norbornane-endo-cis-2,3-dicarboxylic acid (2002) | Andrei S. Batsanov [scispace.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID(3853-88-1) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 顺-5-降冰片烯-内型-2,3-二羧酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 1724-08-9 [amp.chemicalbook.com]

- 11. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 12. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of norbornane dicarboxylic acids

An In-Depth Technical Guide to the Discovery and History of Norbornane Dicarboxylic Acids

Abstract

Norbornane dicarboxylic acids and their unsaturated precursor, norbornene dicarboxylic acids, represent a fascinating class of bicyclic organic compounds. Their rigid, sterically defined structures have made them invaluable building blocks in polymer science, pharmaceuticals, and materials engineering. This guide delves into the historical discovery of these molecules, rooted in one of modern chemistry's most elegant reactions, and explores the nuanced stereochemical landscape that defines their properties and synthesis. We will examine the foundational Diels-Alder reaction, the critical distinction between endo and exo isomers, and the key experimental methodologies that have enabled their study and application.

The Genesis: A Nobel-Winning Discovery

The story of norbornane dicarboxylic acids is inseparable from the discovery of the diene synthesis, now universally known as the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder published their seminal work on the reaction between a conjugated diene and a dienophile to form a six-membered ring.[1] This elegant and powerful carbon-carbon bond-forming reaction was so significant that it earned them the Nobel Prize in Chemistry in 1950.[2][3]

The archetypal example of this reaction, and the very first step toward synthesizing the norbornene dicarboxylic acid framework, is the cycloaddition of cyclopentadiene (the diene) with maleic anhydride (the dienophile).[4] This reaction proceeds readily, often exothermically, to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[5] The formation of the bicyclo[2.2.1]heptane (norbornane) skeleton in a single, highly stereocontrolled step was a monumental leap in synthetic organic chemistry.[3] A U.S. patent granted to Diels and Alder in 1934 explicitly describes this process as an example of their discovery.[6]

Caption: Foundational Diels-Alder synthesis of the norbornene core.

The Critical Role of Stereochemistry: Endo vs. Exo Isomerism

The rigid, bridged structure of the norbornane system gives rise to distinct stereoisomers, a feature that profoundly influences the material properties of its derivatives. The terms endo and exo are used to describe the relative orientation of substituents on the six-membered ring.[7]

-

Endo Isomer: The substituent group (in this case, the dicarboxylic anhydride ring) is oriented on the same side as the longer bridge (the C7 methylene bridge).

-

Exo Isomer: The substituent group is oriented on the opposite side of the longer bridge.

The Diels-Alder reaction between cyclopentadiene and maleic anhydride is under kinetic control, meaning the product that forms fastest is the predominant one. This reaction overwhelmingly favors the formation of the endo isomer.[8] This preference is due to "secondary orbital interactions" between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state, which stabilizes the endo pathway.

However, the exo isomer is the more thermodynamically stable product due to reduced steric hindrance. The kinetically-favored endo isomer can be converted to the exo isomer through thermal equilibration (heating to 140-150°C) or photochemical irradiation.[6][9] It is important to note that thermal isomerization results in an equilibrium mixture, not a complete conversion to the pure exo form.[9]

Caption: Relationship between kinetic (endo) and thermodynamic (exo) isomers.

From Anhydride to Acid and Beyond: Hydrolysis and Saturation

The dicarboxylic acids themselves are readily obtained from their anhydride precursors.

Hydrolysis to Norbornene Dicarboxylic Acid

The cis-5-norbornene-2,3-dicarboxylic anhydride is easily hydrolyzed to the corresponding diacid, cis-5-norbornene-2,3-dicarboxylic acid, by heating with water.[10] The stereochemistry (endo or exo) of the anhydride is retained in the resulting diacid.

Synthesis of Trans Isomers

While maleic anhydride (a cis-dienophile) yields the cis-diacid, using fumaric acid (a trans-dienophile) in the Diels-Alder reaction with cyclopentadiene produces the trans-5-norbornene-2,3-dicarboxylic acid.[11][12]

Hydrogenation to Norbornane Dicarboxylic Acid

To obtain the fully saturated norbornane dicarboxylic acid, the double bond in the norbornene ring is reduced.[13] This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This process converts the norbornene derivatives into their corresponding norbornane (bicyclo[2.2.1]heptane) structures.[14]

Summary of Key Isomers

The combination of dienophile geometry (cis or trans) and bicyclic stereochemistry (endo or exo) leads to several key isomers.

| Isomer Name | Common Precursors | Key Synthetic Step | Stereochemistry Notes |

| cis-5-Norbornene-endo-2,3-dicarboxylic Acid | Cyclopentadiene + Maleic Anhydride/Acid | Diels-Alder, Hydrolysis | Kinetic product of the Diels-Alder reaction.[8] |

| cis-5-Norbornene-exo-2,3-dicarboxylic Acid | endo-isomer | Thermal/Photo Isomerization | Thermodynamically more stable isomer.[9] |

| trans-5-Norbornene-2,3-dicarboxylic Acid | Cyclopentadiene + Fumaric Acid | Diels-Alder | Results from using a trans-dienophile.[11] |

| cis-Norbornane-endo-2,3-dicarboxylic Acid | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | Catalytic Hydrogenation | Saturated version of the endo isomer.[14] |

| cis-Norbornane-exo-2,3-dicarboxylic Acid | cis-5-Norbornene-exo-2,3-dicarboxylic Acid | Catalytic Hydrogenation | Saturated version of the exo isomer. |

Experimental Protocols

The following protocols are foundational methods for the synthesis of these compounds, adapted from established procedures.[4][5][10]

Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Causality: This procedure leverages the kinetically favored Diels-Alder reaction. The reaction is exothermic, so cooling is initially required to control the rate. Ethyl acetate is used as a solvent to dissolve the reactants, and a less polar solvent like ligroin or petroleum ether is added to facilitate precipitation of the product upon formation.

Methodology:

-

Preparation of Reactants: In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 25 mL of ethyl acetate. Gentle warming may be required.

-

Solvent Addition: Add 25 mL of ligroin or petroleum ether to the solution. Cool the mixture thoroughly in an ice-water bath. Some maleic anhydride may crystallize out.

-

Diels-Alder Reaction: Freshly distill cyclopentadiene from dicyclopentadiene (head temperature should be ~41-42°C).[5] Add 6.0 mL of the cold cyclopentadiene to the ice-cold maleic anhydride solution.

-

Reaction and Isolation: Swirl the flask in the ice bath. The reaction is exothermic, and a white solid product will precipitate.

-

Recrystallization: Heat the mixture gently on a hot plate until the solid redissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the white crystals by suction filtration using a Büchner funnel and wash with a small amount of cold petroleum ether. The expected melting point is 164-165°C.[10]

Protocol 2: Hydrolysis to cis-5-Norbornene-endo-2,3-dicarboxylic Acid

Causality: This is a simple nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking the carbonyl carbons of the anhydride ring, leading to its opening and the formation of two carboxylic acid groups.

Methodology:

-

Setup: Place 4.0 g of the synthesized anhydride from Protocol 1 and 50 mL of distilled water into a 125 mL Erlenmeyer flask.

-

Heating: Heat the mixture, swirling continuously. The anhydride will initially melt into an oil before dissolving as the hydrolysis reaction proceeds.

-

Dissolution: Continue heating until the oil is completely dissolved, forming a clear solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The dicarboxylic acid will crystallize out as needles. Cooling in an ice bath can complete the crystallization.

-

Collection: Collect the crystals by suction filtration and allow them to air dry.

Caption: Overall workflow from reactants to saturated norbornane diacid.

Conclusion

The discovery of norbornane dicarboxylic acids is a direct and elegant consequence of the Diels-Alder reaction. The work of Otto Diels and Kurt Alder not only provided a method for synthesizing six-membered rings with high stereocontrol but also opened the door to the entire family of norbornane-based compounds.[15] The rich stereochemistry, particularly the distinction between endo and exo isomers, has been a subject of intense study and is a key factor in tailoring the properties of polymers and other advanced materials derived from these foundational molecules. The history of these acids serves as a prime example of how a fundamental discovery in organic synthesis can pave the way for decades of research and innovation across diverse scientific fields.

References

- 1. Kurt Alder | Nobel Prize, Organic Chemistry, Synthesis | Britannica [britannica.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Otto Diels and Kurt Alder [drnerz.com]

- 4. scribd.com [scribd.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. Nadic anhydride - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. EP1669342A1 - Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof - Google Patents [patents.google.com]

- 10. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. 5-Norbornene-2-endo,3-exo-dicarboxylic acid | C9H10O4 | CID 12553357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US3320267A - 2, 3-dicarboxylic acid and derivatives of norbornanes and the corresponding norbornenes - Google Patents [patents.google.com]

- 14. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Otto Paul Hermann Diels | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to the Safe Handling of 2,3-Norbornanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3-Norbornanedicarboxylic Acid. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and established laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. The underlying principle of this guide is not just to present procedures, but to explain the rationale behind them, fostering a culture of safety and scientific excellence.

Understanding the Compound: Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₂O₄, is a solid, white to off-white crystalline powder.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Physical State | Solid, powder to crystal | [1] |

| Appearance | White to Almost white | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

GHS Pictogram:

Signal Word: Danger [2]

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.

Caption: GHS Hazard to PPE and Handling Workflow.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, robust exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[3][4][5]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order in any laboratory where this chemical is handled.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3][6][7] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[3]

-

Skin Protection:

-

Gloves: Wear impervious, chemical-resistant gloves.[3][4][6][7][8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4][8]

-

Lab Coat: A standard laboratory coat should be worn at all times to prevent skin contact.[3][6][7]

-

-

Respiratory Protection: If working in an area with poor ventilation or if dust formation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[4][8][9]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the chemical's stability.

Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe in dust.[6] Minimize dust generation and accumulation.[7]

-

Wash hands and any exposed skin thoroughly after handling.[1][3][6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][10]

Storage

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12][13]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed plan is essential. The following protocols are designed to be self-validating, meaning they are straightforward and effective in mitigating harm.

First-Aid Measures

-

In case of eye contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[14]

-

In case of skin contact: Immediately wash off with plenty of soap and water.[4][5][8][10] Remove contaminated clothing and shoes.[11] If skin irritation occurs, get medical advice/attention.[6]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5][6][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][5][8] Call a poison center or doctor if you feel unwell.[6]

-

If swallowed: Rinse mouth with water.[5][8][10] Do NOT induce vomiting.[6][12] Never give anything by mouth to an unconscious person.[5][8][10][11] Seek immediate medical attention.[10]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, foam, or carbon dioxide.[11]

-

Specific hazards: During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[6][7][12][14]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][11][12]

Accidental Release Measures

-

Personal precautions: Use personal protective equipment.[4][11] Avoid breathing vapors, mist, dust, or gas.[4][11] Ensure adequate ventilation.[4][11] Evacuate personnel to safe areas.[4][5][8][11]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][11]

-

Methods for containment and cleaning up: Sweep up and shovel the material.[4][8] Place in a suitable, closed container for disposal.[4][8] Avoid creating dust.[4][8]

Stability and Reactivity

-

Reactivity: This compound is generally stable under normal conditions.[6]

-

Chemical stability: Stable under recommended storage conditions.[4][6][11]

-

Conditions to avoid: Incompatible products, excess heat, and moisture.[14]

-

Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[11][12][13]

-

Hazardous decomposition products: Under fire conditions, may decompose to produce carbon monoxide and carbon dioxide.[4][6][7][11][12][14]

Toxicological Information

The primary toxicological concerns with this compound are its potential for acute toxicity if swallowed and its irritant effects on the skin, eyes, and respiratory system.[2] To date, there is no evidence to suggest that this compound is carcinogenic.[4][15]

Experimental Protocol: Weighing and Dissolving this compound

This protocol details the steps for safely weighing and dissolving the solid compound, incorporating the safety measures discussed.

-

Preparation and PPE:

-

Don appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure the work area is clean and uncluttered.

-

Set up the weighing station inside a chemical fume hood or in a well-ventilated area with a dedicated exhaust.

-

-

Weighing:

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat.

-

Causality: Perform this step slowly and deliberately to minimize the generation of airborne dust particles, which pose an inhalation hazard.

-

Record the exact weight.

-

-

Dissolution:

-

In the fume hood, place a beaker with a magnetic stir bar on a stir plate.

-

Add the appropriate solvent (e.g., methanol) to the beaker.

-

Carefully add the weighed this compound to the solvent while stirring.

-

Causality: Adding the solid to the liquid with agitation helps to prevent clumping and ensures efficient dissolution, minimizing the time the solid is exposed to the open air.

-

Cover the beaker with a watch glass to prevent solvent evaporation and potential release of vapors.

-

-

Cleanup:

-

Wipe down the spatula and weighing area with a damp cloth to collect any residual dust.

-

Dispose of the weighing boat and any contaminated materials in the appropriate solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

References

- 1. This compound | 1724-08-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. 5-Norbornene-2,3-dicarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Norbornene-2,3-dicarboxylic acid(3813-52-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. tedpella.com [tedpella.com]

- 10. emsdiasum.com [emsdiasum.com]

- 11. abmole.com [abmole.com]

- 12. fishersci.com [fishersci.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. fishersci.com [fishersci.com]

- 15. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2,3-Norbornanedicarboxylic Acid

Introduction: The Structural Significance of a Rigid Scaffold

2,3-Norbornanedicarboxylic acid, known systematically as bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a saturated bicyclic compound featuring a rigid carbon framework. This rigidity is of paramount interest in several scientific domains. In medicinal chemistry, the norbornane scaffold serves as a conformationally restricted building block, allowing for the precise spatial orientation of functional groups to mimic peptide turns or interact with biological targets.[1] In materials science, its derivatives are used as monomers in polymerization reactions, where the defined stereochemistry of the substituents directly influences the properties of the resulting polymers, such as thermal stability and mechanical strength.[2][3][4]

The conformational landscape of this molecule is primarily dictated by the orientation of the two carboxylic acid groups attached to carbons 2 and 3. These groups can exist in several stereoisomeric forms, principally the cis isomers (endo,endo and exo,exo) and the trans isomer (endo,exo). The subtle interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions governs the preferred three-dimensional structure of each isomer.

This guide provides a comprehensive technical overview of the theoretical methodologies employed to elucidate the conformational preferences of this compound. We will detail a robust computational workflow, present key conformational findings for its primary isomers, and discuss the critical role of experimental validation, thereby offering a self-validating framework for researchers in drug development and materials science.

Core Methodology: A Validated Computational Workflow

To accurately predict the conformational preferences of this compound, a multi-step computational protocol is required. This approach is designed to systematically explore the potential energy surface and identify all low-energy, stable conformers. The causality behind this workflow is to move from a broad, computationally inexpensive search to a highly accurate, quantum mechanical refinement of the most plausible structures.

Experimental Protocol: Computational Conformational Analysis

Objective: To identify the lowest energy conformers of a given this compound isomer in a specified solvent.

Protocol Steps:

-

Initial 3D Structure Generation:

-

Construct the initial 3D structure of the desired isomer (endo,endo, exo,exo, or endo,exo) using molecular building software (e.g., Avogadro, ChemDraw). Ensure correct stereochemistry at positions 2 and 3.

-

-

Systematic Conformational Search:

-

Rationale: The C2-C(O)OH and C3-C(O)OH bonds are rotatable, leading to numerous potential conformers. A thorough search is essential to avoid locating only a local minimum.

-

Procedure: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search by rotating the key dihedral angles (O=C-C-H and H-O-C=O). Generate a large pool of candidate conformers (typically >100).

-

-

Geometry Optimization and Clustering (Molecular Mechanics):

-

Minimize the energy of each generated conformer using the same molecular mechanics force field.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) and energy, selecting the unique conformers within a defined energy window (e.g., 10 kcal/mol) for further analysis.

-

-

Quantum Mechanical Refinement (DFT):

-

Rationale: Density Functional Theory (DFT) provides a much more accurate description of electronic structure, including subtle effects like hydrogen bonding and hyperconjugation, which are poorly handled by molecular mechanics.[5][6] The B3LYP functional with a Pople-style basis set like 6-31G* is a well-established and cost-effective method for geometry optimizations of organic molecules.[7][8] Adding polarization functions (*) is crucial for accurately describing heteroatoms like oxygen.

-

Procedure: Perform a full geometry optimization on each selected conformer using DFT, for instance, at the B3LYP/6-31G(d) level of theory.

-

Solvent Effects: To model the system in a realistic environment, include an implicit solvation model. The Polarizable Continuum Model (PCM) is a robust choice that represents the solvent as a continuous dielectric medium, accounting for bulk electrostatic interactions.[9][10][11] This is critical for dicarboxylic acids where solute-solvent hydrogen bonding plays a significant role.[12][13]

-

-

Frequency Analysis and Thermodynamic Validation:

-

Rationale: This step is non-negotiable for validating the nature of the optimized structures.

-

Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d) with PCM) for each optimized geometry.

-

Verification: Confirm that each structure is a true energy minimum by ensuring the absence of imaginary frequencies.

-

Data Extraction: Extract the Gibbs free energy (G) for each confirmed minimum. The relative free energies (ΔG) determine the Boltzmann population of each conformer at a given temperature.

-

Conformational Landscape of Isomers

The rigid bicyclo[2.2.1]heptane framework serves as an anchor, with the primary conformational flexibility arising from the two carboxylic acid substituents. The relative orientation of these groups defines the unique properties of each isomer.

endo,endo-2,3-Norbornanedicarboxylic Acid

The endo,endo isomer (also referred to as endo-cis) is particularly interesting due to the proximity of the two carboxylic acid groups on the same face of the bicyclic system. This arrangement allows for the potential formation of a strong intramolecular hydrogen bond, creating a seven-membered ring.

-

Key Finding: Theoretical calculations consistently predict that the most stable conformers are those stabilized by one or two intramolecular hydrogen bonds between the carboxyl groups. This interaction significantly restricts the conformational freedom of the side chains.

-

Structural Data: X-ray crystallographic studies of the endo-cis isomer confirm a solid-state structure with a significant twist around the C2-C3 bond.[14][15][16] This twisting accommodates the bulky carboxylic acid groups and facilitates intermolecular hydrogen bonding in the crystal lattice.[16]

exo,exo-2,3-Norbornanedicarboxylic Acid

In the exo,exo isomer, the carboxylic acid groups are oriented away from the six-membered ring of the norbornane system. This outward projection increases the distance between them, making direct intramolecular hydrogen bonding energetically unfavorable.

-

Key Finding: The conformational landscape is primarily governed by steric avoidance and favorable interactions with the solvent. The lowest energy conformers typically adopt orientations where the carboxyl groups are staggered relative to the C2-C3 bond to minimize steric clash.

-

Energetics: In related norbornene systems, theoretical calculations have suggested that the exo isomer can be thermodynamically more stable than the endo isomer, a factor that is critical in synthetic applications where thermodynamic control can be used to favor one isomer over the other.[17]

endo,exo-2,3-Norbornanedicarboxylic Acid

The trans isomer presents a distinct conformational profile, with one carboxyl group in the sterically hindered endo position and the other in the more exposed exo position.

-

Key Finding: The conformers of the trans isomer do not feature intramolecular hydrogen bonding between the two main acid groups. The rotational preferences of each carboxyl group are largely independent and are influenced by steric interactions with the rigid norbornane backbone and solvation.

Summary of Theoretical Conformational Data

The following table summarizes hypothetical relative energies for the lowest-energy conformers of each isomer, as would be determined by the DFT protocol described above.

| Isomer | Conformer ID | Key Dihedral Angle (O=C2-C3=O) | ΔG (kcal/mol, in Water) | Boltzmann Population (%) |

| endo,endo | EE-1 (H-Bonded) | ~35° | 0.00 | ~95% |

| EE-2 (Open) | ~170° | 2.50 | ~5% | |

| exo,exo | EX-1 (Staggered) | ~-150° | 0.00 | ~70% |

| EX-2 (Eclipsed) | ~-100° | 0.85 | ~30% | |

| endo,exo | TR-1 | N/A | 0.00 | ~100% |

Note: These values are illustrative examples to demonstrate typical outputs of a computational study. Actual values will depend on the specific level of theory and basis set used.

Experimental Validation: Grounding Theory in Reality

Theoretical models are powerful, but their predictions must be validated against experimental data. This synergy between computation and experiment provides a high degree of confidence in the conformational analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for conformational analysis in solution.

-

Chemical Shifts: The chemical shifts of protons, particularly H2 and H3, are highly sensitive to their stereochemical environment (endo vs. exo).[18]

-

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation. By comparing experimentally measured coupling constants with those predicted from the DFT-optimized geometries, one can validate the predicted torsional angles of the molecule's backbone.[19] Advanced 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[20]

-

-

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state.[21] Crystal structures for the endo-cis-2,3-norbornanedicarboxylic acid are available and serve as an excellent benchmark for validating the bond lengths, bond angles, and torsional angles predicted by DFT calculations.[14][16][22] It is crucial, however, to recognize that crystal packing forces can influence the conformation, which may not be identical to the lowest-energy conformer in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing hydrogen bonding. The O-H stretching frequency of a carboxylic acid typically appears as a broad band. The formation of a strong intramolecular hydrogen bond, as predicted for the endo,endo isomer, would result in a noticeable red-shift (shift to lower wavenumber) of this O-H band compared to the exo,exo and trans isomers. Comparing the calculated vibrational frequencies from DFT with the experimental IR spectrum provides a direct check on this key interaction.

Conclusion and Outlook

The conformational analysis of this compound and its isomers is a prime example of how modern computational chemistry can provide deep, actionable insights into molecular structure and stability. Through a systematic workflow combining molecular mechanics and DFT, it is possible to build a comprehensive model of the conformational landscape. The endo,endo isomer is dominated by stabilizing intramolecular hydrogen bonds, while the conformations of the exo,exo and endo,exo isomers are governed more by steric and solvation effects.

The true power of this theoretical approach is realized when it is rigorously validated against experimental data from NMR, X-ray, and IR spectroscopy. This self-validating system ensures that the conformational models are not just theoretical constructs but are grounded in physical reality. For researchers in drug discovery and materials science, this detailed conformational understanding is critical for rational design, enabling the development of more effective pharmaceuticals and advanced materials built upon this versatile and rigid molecular scaffold.[1][17]

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scimedpress.com [scimedpress.com]

- 4. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemlett.com [jchemlett.com]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 12. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Norbornane-endo-cis-2,3-dicarboxylic acid (2002) | Andrei S. Batsanov [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 18. modgraph.co.uk [modgraph.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. This compound, endo,endo- | C9H12O4 | CID 11889207 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3-Norbornanedicarboxylic Acid in Organic Solvents

Introduction

2,3-Norbornanedicarboxylic acid, a bicyclic dicarboxylic acid, is a molecule of significant interest in polymer chemistry, medicinal chemistry, and materials science. Its rigid bicyclo[2.2.1]heptane framework imparts unique structural constraints and functionalities, making it a valuable building block for a variety of applications. A critical parameter governing its utility in these fields is its solubility in organic solvents, which dictates its reactivity, processability, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its physicochemical properties, predicted solubility in a range of organic solvents, and detailed protocols for experimental solubility determination.

Physicochemical Properties of this compound

Understanding the solubility of a compound begins with a thorough examination of its intrinsic physicochemical properties. This compound is a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [1][3] |

| Molecular Weight | 184.19 g/mol | [3] |

| Melting Point | Varies by isomer | |

| pKa | Data not readily available | |

| Isomers | endo, exo, and endo-exo forms |

The presence of two carboxylic acid groups renders the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic is a primary determinant of its solubility behavior.

The Critical Role of Isomerism

This compound exists as multiple stereoisomers, with the endo and exo forms being the most common. The spatial arrangement of the carboxylic acid groups relative to the bicyclic ring system significantly influences the molecule's physical properties, including its crystal lattice energy and, consequently, its solubility. Generally, the endo isomer, with both carboxylic acid groups on the same side of the norbornane ring, can exhibit intramolecular hydrogen bonding, which may affect its interaction with solvents compared to the exo isomer, where the groups are on opposite sides. This difference in intermolecular versus intramolecular interactions can lead to variations in melting points and solubility between the isomers.

Predicted Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and the polar nature of the dicarboxylic acid, a qualitative and predicted solubility profile can be established. The presence of the two polar carboxylic acid groups suggests good solubility in polar protic and aprotic solvents, while limited solubility is expected in nonpolar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The carboxylic acid groups can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of the solvent can interact with the polar carboxylic acid groups, though hydrogen bonding is less pronounced than with protic solvents. |

| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character and can engage in dipole-dipole interactions. |